molecular formula C44H34O2P2 B15208627 1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine

1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine

Cat. No.: B15208627
M. Wt: 656.7 g/mol
InChI Key: CIMBYUVPNNIOMM-UHFFFAOYSA-N
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Description

1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine is a complex organic compound with the molecular formula C43H40O2P2. It is known for its unique structure, which includes two diphenylphosphino groups and a dibenzo-dioxacyclotridecine core. This compound is primarily used in research and industrial applications, particularly as a ligand in coordination chemistry and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted derivatives, depending on the specific reaction conditions .

Scientific Research Applications

1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine involves its role as a ligand. The diphenylphosphino groups coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates .

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)ethane (DPPE): A widely used bidentate ligand in coordination chemistry.

    1,3-Bis(diphenylphosphino)propane (DPPP): Another bidentate ligand with a slightly longer carbon chain.

    1,4-Bis(diphenylphosphino)butane (DPPB): Similar to DPPP but with an even longer carbon chain.

Uniqueness

1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine is unique due to its dibenzo-dioxacyclotridecine core, which provides additional rigidity and electronic properties compared to other bidentate ligands. This uniqueness makes it particularly valuable in forming stable and selective metal complexes .

Properties

Molecular Formula

C44H34O2P2

Molecular Weight

656.7 g/mol

IUPAC Name

(11-diphenylphosphanyl-3,16-dioxatetracyclo[16.3.1.04,9.010,15]docosa-1(22),4(9),5,7,10(15),11,13,18,20-nonaen-8-yl)-diphenylphosphane

InChI

InChI=1S/C44H34O2P2/c1-5-18-35(19-6-1)47(36-20-7-2-8-21-36)41-28-14-26-39-43(41)44-40(46-32-34-17-13-16-33(30-34)31-45-39)27-15-29-42(44)48(37-22-9-3-10-23-37)38-24-11-4-12-25-38/h1-30H,31-32H2

InChI Key

CIMBYUVPNNIOMM-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=CC=C2)COC3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C(O1)C=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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